molecular formula C12H24Cl2N2O B1486248 4-(4-Morpholinyl)octahydro-1H-isoindole dihydrochloride CAS No. 2206968-34-3

4-(4-Morpholinyl)octahydro-1H-isoindole dihydrochloride

Cat. No.: B1486248
CAS No.: 2206968-34-3
M. Wt: 283.23 g/mol
InChI Key: KYBRLSWGDULOKC-UHFFFAOYSA-N
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Description

4-(4-Morpholinyl)octahydro-1H-isoindole dihydrochloride is a compound with the molecular formula C12H24Cl2N2O and a molecular weight of 283.23 g/mol.

Preparation Methods

The synthesis of 4-(4-Morpholinyl)octahydro-1H-isoindole dihydrochloride typically involves the reaction of morpholine with octahydro-1H-isoindole under specific conditions. The reaction is carried out in the presence of hydrochloric acid to yield the dihydrochloride salt. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity .

Chemical Reactions Analysis

4-(4-Morpholinyl)octahydro-1H-isoindole dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the morpholine ring can be substituted with other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

4-(4-Morpholinyl)octahydro-1H-isoindole dihydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of various chemical products and intermediates

Mechanism of Action

The mechanism of action of 4-(4-Morpholinyl)octahydro-1H-isoindole dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

4-(4-Morpholinyl)octahydro-1H-isoindole dihydrochloride can be compared with other similar compounds, such as:

    4-(4-Morpholinyl)octahydro-1H-isoindole: The base form without the dihydrochloride salt.

    N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivatives: These compounds share a similar core structure but have different substituents, leading to varied biological activities.

The uniqueness of this compound lies in its specific chemical structure and the presence of the morpholine ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

4-(2,3,3a,4,5,6,7,7a-octahydro-1H-isoindol-4-yl)morpholine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O.2ClH/c1-2-10-8-13-9-11(10)12(3-1)14-4-6-15-7-5-14;;/h10-13H,1-9H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYBRLSWGDULOKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CNCC2C(C1)N3CCOCC3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-(4-Morpholinyl)octahydro-1H-isoindole dihydrochloride
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4-(4-Morpholinyl)octahydro-1H-isoindole dihydrochloride
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4-(4-Morpholinyl)octahydro-1H-isoindole dihydrochloride
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4-(4-Morpholinyl)octahydro-1H-isoindole dihydrochloride
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4-(4-Morpholinyl)octahydro-1H-isoindole dihydrochloride
Reactant of Route 6
4-(4-Morpholinyl)octahydro-1H-isoindole dihydrochloride

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